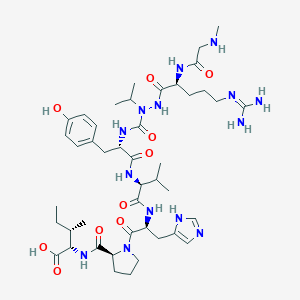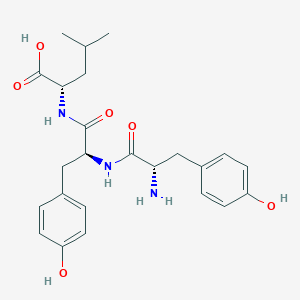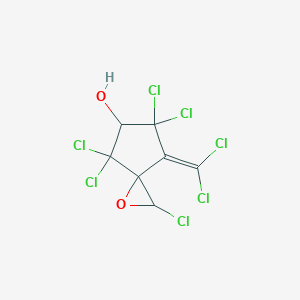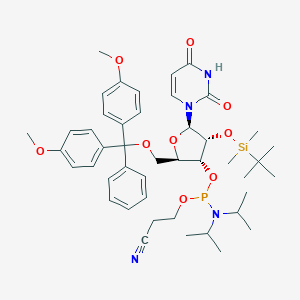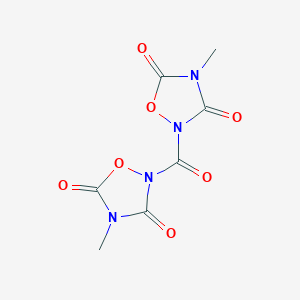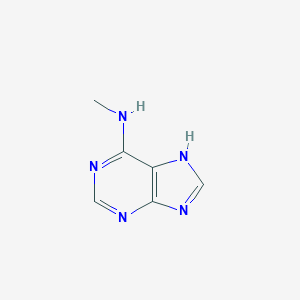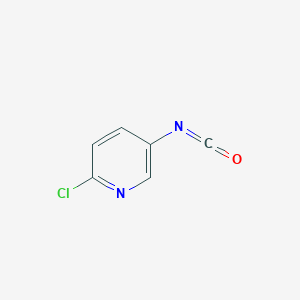
2-Chloro-5-isocyanatopyridine
Overview
Description
2-Chloro-5-isocyanatopyridine is a chemical compound used in various organic synthesis processes. This compound is part of the larger family of isocyanates, which are known for their reactivity and utility in producing a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-5-isocyanatopyridine involves reactions of pyridine derivatives with different isocyanates. For example, 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to yield specific pyrido[1,2-c][1,3,5]triazin derivatives (Sączewski, Gdaniec, & Ośmiałowski, 1987).
Molecular Structure Analysis
The molecular structure of these compounds, including 2-Chloro-5-isocyanatopyridine analogs, is often determined using X-ray diffraction techniques, providing insights into their crystal and molecular architecture. This aids in understanding the compound's reactivity and potential applications (Sawada et al., 1988).
Scientific Research Applications
Synthesis of 2-Isocyanatopyrimidines : The reaction of certain aminopyrimidines with oxalyl chloride leads to the production of 2-isocyanatopyrimidines, a process in which 2-Chloro-5-isocyanatopyridine is likely involved as an intermediate or a reagent (Boldyrev et al., 1977).
Synthesis of 2-Azaallenium Salts : α-Chloro isocyanates, a category that includes 2-Chloro-5-isocyanatopyridine, react with antimony pentachloride and ketones or aldehydes at low temperatures to yield 2-azaallenium salts. These reactions proceed via intermediate compounds and are sensitive to the substituents of both organic components (Al-Talib & Jochims, 1984).
Intermediates in Pharmaceuticals and Agrochemicals : 2-Chloro-5-trifluoromethyl pyridine, a compound similar to 2-Chloro-5-isocyanatopyridine, is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly herbicides. This suggests a potential role for 2-Chloro-5-isocyanatopyridine in similar applications (Li Zheng-xiong, 2004).
Solubility Measurement in Various Solvents : The solubility of 2-Chloro-5-chloromethylpyridine, another compound similar to 2-Chloro-5-isocyanatopyridine, has been measured in various solvents. This type of study is essential for industrial design and theoretical research, indicating potential applications in material sciences and chemical engineering (Shi, Li, & Zhou, 2010).
Synthesis of Cyanines : 2-Chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates (possibly including 2-Chloro-5-isocyanatopyridine) to synthesize various cyanines, indicating its use in dye and pigment production (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Antitumor Activity : Some pyridinesulfonamide derivatives, which may include or relate to 2-Chloro-5-isocyanatopyridine, have been synthesized and researched for their stereostructures and antitumor activities. These compounds have shown potential in inhibiting PI3Kα kinase activity, suggesting applications in cancer research and treatment (Zhou et al., 2015).
Microwave Spectrum Analysis : The microwave spectrum of 2-chloropyridine, a compound structurally similar to 2-Chloro-5-isocyanatopyridine, has been studied, indicating potential applications in spectroscopy and molecular structure analysis (Walden & Cook, 1974).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-isocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHENXACISRCOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N=C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406906 | |
| Record name | 2-chloro-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-isocyanatopyridine | |
CAS RN |
125117-96-6 | |
| Record name | 2-chloro-5-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-ISOCYANATOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

